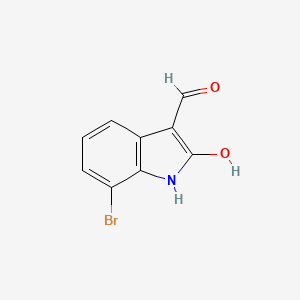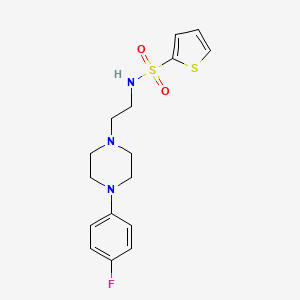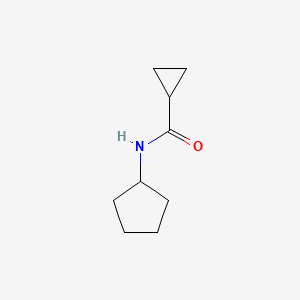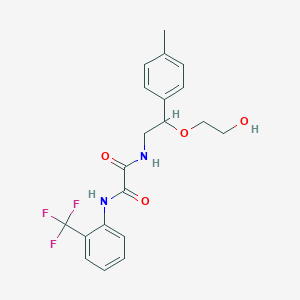
(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis Techniques
A study by Majumdar and Alam (2006) demonstrated the regioselective formation of spirocyclic indole derivatives through aryl radical cyclization, highlighting the compound's utility in synthesizing complex molecular structures with potential applications in drug development and material science (Majumdar & Alam, 2006).
Crystal Structure and Hydrogen Bonding
Mphahlele (2018) explored the crystal structure and hydrogen bonding of indole derivatives, providing insights into their structural properties. Such studies are essential for the development of new materials and understanding the interactions that govern molecular assembly and stability (Mphahlele, 2018).
Synthetic Methodologies
Blanchard, Cameron, and Jha (2013) developed a Bronsted acid-catalyzed methodology for synthesizing indolin-2-one-based enol-ethers from 2-hydroxyindole-3-carboxaldehydes, showcasing the compound's role in facilitating efficient synthetic routes for complex heterocycles (Blanchard, Cameron, & Jha, 2013).
Antimicrobial Applications
Ashok et al. (2015) investigated the antimicrobial activity of indole derivatives, highlighting their potential in developing new antimicrobial agents. This application is crucial for addressing the growing challenge of antibiotic resistance (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Chemosensor Development
Shan et al. (2017) synthesized indole chalcone derivatives and evaluated their application as chemosensors for cyanide anions, demonstrating the compound's utility in environmental monitoring and safety applications (Shan et al., 2017).
Catalysis and Organic Transformations
Lombardo et al. (2001) described the use of a brominated indole derivative in catalyzing acetoxyallylation reactions, showcasing its role in facilitating diverse organic transformations with potential applications in synthesizing pharmacologically active molecules (Lombardo, Girotti, Morganti, & Trombini, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-2-hydroxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(4-12)9(13)11-8(5)7/h1-4,11,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVOAGMSHVKYAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)


![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)



![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)